

### An In-depth Technical Guide to Tebipenem: Chemical Structure and Properties

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### For Researchers, Scientists, and Drug Development Professionals

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### Introduction

**Tebipenem** (formerly SPR859) is a broad-spectrum carbapenem antibiotic, a class of β-lactam antibiotics known for their wide range of activity against Gram-positive and Gram-negative bacteria.[1] What distinguishes **Tebipenem** is its oral bioavailability, a significant advantage over most other carbapenems which require intravenous administration.[1][2] It is administered as a prodrug, **Tebipenem** Pivoxil, which is rapidly converted to the active form, **Tebipenem**, in the body.[3][4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, antimicrobial spectrum, and pharmacokinetic/pharmacodynamic (PK/PD) profile of **Tebipenem**, intended for researchers and professionals in the field of drug development.

### **Chemical Structure and Physicochemical Properties**

**Tebipenem**'s core structure is a carbapenem, characterized by a fused β-lactam and a five-membered ring system. **Tebipenem** Pivoxil is the pivaloyloxymethyl ester prodrug of **Tebipenem**, designed to enhance oral absorption and bioavailability.[1] The hydrobromide salt of **Tebipenem** Pivoxil (**Tebipenem** Pivoxil Hydrobromide, TBP-PI-HBr, formerly SPR994) has been developed to improve the drug substance and product properties, including stability.[5][6]



#### **Chemical Structures**

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Figure 1. Chemical Structures of Tebipenem and Tebipenem Pivoxil.

### **Physicochemical Properties**

A summary of the key physicochemical properties of **Tebipenem** and its prodrug, **Tebipenem** Pivoxil, is presented in Table 1.



Property	Tebipenem	Tebipenem Pivoxil	Tebipenem Pivoxil Hydrobromide
Molecular Formula	C16H21N3O4S2[7]	C22H31N3O6S2[5]	C22H32BrN3O6S2
Molecular Weight	383.49 g/mol [7]	497.63 g/mol [5]	578.55 g/mol
CAS Number	161715-21-5[7]	161715-24-8[5]	Not Available
Appearance	Solid[4]	White to beige powder[8]	Crystalline solid
Melting Point	Not Available	~133 °C[3]	~163-167 °C[3]
Solubility	Soluble in water (≥19.15 mg/mL with gentle warming)[4]	Soluble in DMSO and dimethylformamide (~30 mg/mL). Sparingly soluble in aqueous buffers. (~0.14 mg/mL in a 1:6 solution of DMSO:PBS at pH 7.2)	Not Available
рКа	7.14 (predicted)[2]	Not Available	Not Available
LogP	0.6 (predicted)[7]	2.3 (predicted)[5]	Not Available

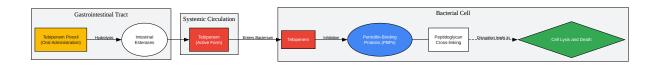
### **Mechanism of Action**

**Tebipenem**, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[2] The primary targets of **Tebipenem** are the penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[10] [11]

The process begins with the oral administration of **Tebipenem** Pivoxil, which is absorbed and rapidly hydrolyzed by esterases in the intestinal mucosa to release the active moiety, **Tebipenem**, into the systemic circulation.[3] **Tebipenem** then penetrates the bacterial cell wall and covalently binds to the active site of PBPs. This acylation inactivates the PBPs, preventing the cross-linking of peptidoglycan chains.[12] The inhibition of peptidoglycan synthesis leads to



a weakening of the cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[2] **Tebipenem** has shown a high affinity for multiple PBPs, particularly PBP 2 in Gram-negative bacteria.[13]



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Prodrug activation and mechanism of action of **Tebipenem**.

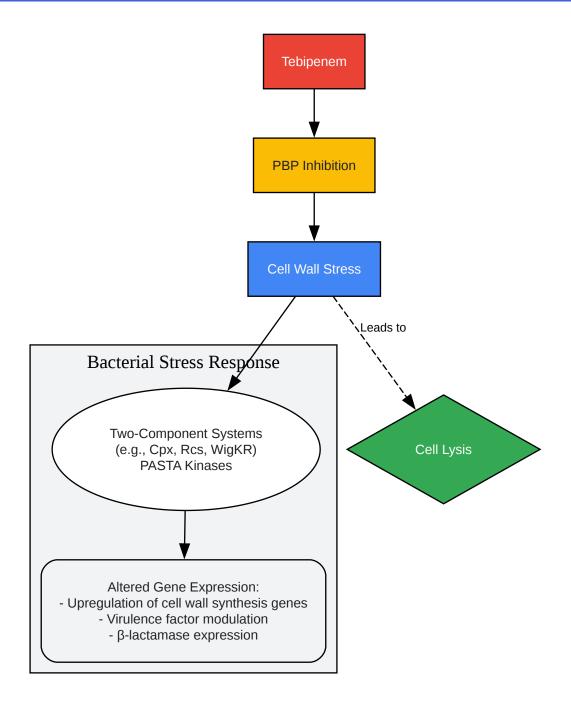
### Signaling Pathways and Cellular Effects of PBP Inhibition

Inhibition of peptidoglycan synthesis by  $\beta$ -lactam antibiotics, including carbapenems, triggers a variety of stress responses in bacteria. While the primary effect is the structural weakening of the cell wall, downstream signaling pathways are also activated as the cell attempts to cope with this stress.

In Gram-negative bacteria, the Cpx and Rcs two-component systems are known to respond to envelope stress.[7] These systems can upregulate the expression of genes involved in cell wall homeostasis and repair. For instance, the Rcs system has been shown to positively regulate the expression of PBP1a and PBP1b.[7] In Vibrio cholerae, a histidine kinase/response regulator pair, WigKR, is activated by cell wall-acting antibiotics, leading to increased expression of cell wall synthesis genes.[2]

In Gram-positive bacteria, two-component systems and PASTA kinases are involved in sensing and responding to cell wall stress.[14] These systems can modulate the expression of genes related to cell wall biosynthesis, metabolism, and virulence. The BlaRI/MecRI system in staphylococci is a specific example, where  $\beta$ -lactam binding to the sensory protein leads to the inactivation of a repressor and subsequent expression of a  $\beta$ -lactamase.[4]





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Cellular response to **Tebipenem**-induced cell wall stress.

### **Antimicrobial Spectrum**

**Tebipenem** exhibits a broad spectrum of activity against a variety of Gram-positive and Gram-negative pathogens, including many multidrug-resistant (MDR) strains.[9] Its activity is particularly notable against Enterobacterales, including those producing extended-spectrum β-



lactamases (ESBLs) and AmpC  $\beta$ -lactamases.[10][15] However, like other carbapenems, **Tebipenem** is susceptible to hydrolysis by carbapenemase enzymes such as KPC, OXA-48, and NDM-1.[10]

The following tables summarize the in vitro activity of **Tebipenem** (or its prodrug, **Tebipenem** Pivoxil) against a range of clinically relevant bacteria, as indicated by the minimum inhibitory concentration (MIC) required to inhibit the growth of 50% (MIC<sub>50</sub>) and 90% (MIC<sub>90</sub>) of isolates.

**Table 2: In Vitro Activity of Tebipenem Against Gram-**

**Positive Bacteria** 

Organism Organism	MIC₅₀ (μg/mL)	MIC <sub>90</sub> (μg/mL)	Reference(s)
Staphylococcus aureus (MSSA)	≤0.063	≤0.125	[7]
Staphylococcus aureus (MRSA)	8	16	[16]
Staphylococcus epidermidis (MSSE)	0.25	0.5	[16]
Staphylococcus epidermidis (MRSE)	4	8	[16]
Streptococcus pneumoniae (penicillin-susceptible)	≤0.063	≤0.063	[7]
Streptococcus pneumoniae (penicillin-resistant)	≤0.063	≤0.063	[7]
Streptococcus pyogenes	≤0.063	≤0.125	[7]
Enterococcus faecalis	8	16	[7]
Enterococcus faecium	64	128	[7]



**Table 3: In Vitro Activity of Tebipenem Against Gram-**

**Negative Bacteria** 

Organism	MIC₅₀ (μg/mL)	MIC <sub>90</sub> (μg/mL)	Reference(s)
Escherichia coli	0.03	0.03	[5]
Klebsiella pneumoniae	0.03	0.125	[5]
Enterobacter aerogenes	≤0.125	≤0.125	[16]
Haemophilus influenzae	0.125	0.25	[16]
Pseudomonas aeruginosa	32	64	[16]
Acinetobacter baumannii	32	64	[16]
Stenotrophomonas maltophilia	32	64	[16]

### **Pharmacokinetics and Pharmacodynamics**

The pharmacokinetic profile of **Tebipenem** has been evaluated in several clinical studies. Following oral administration of **Tebipenem** Pivoxil Hydrobromide, the prodrug is rapidly absorbed and converted to active **Tebipenem**.[4]

### Table 4: Pharmacokinetic Parameters of Tebipenem in Healthy Adults



Parameter	Value (Mean ± SD or Range)	Dosing Regimen	Reference(s)
Cmax (mg/L)	11.37 ± 3.87	600 mg q8h (5 doses)	[17]
Tmax (h)	1.00 (0.22 - 4.00)	600 mg q8h (5 doses)	[17]
AUC <sub>0-8</sub> (mg·h/L)	17.9 (25.4% CV)	600 mg q8h (14 days)	[10]
Half-life (t½) (h)	0.83 (20.0% CV)	600 mg q8h (14 days)	[10]
Apparent Clearance (CL/F) (L/h)	27.5 (30.1% CV)	600 mg q8h (14 days)	[10]
Plasma Protein Binding	36.1% - 45.2%	Not specified	[15][17]
Urinary Excretion (% of dose)	38% - 64%	600 mg single dose	[11]

The pharmacodynamic parameter that best correlates with the efficacy of **Tebipenem** is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC).

## Experimental Protocols Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the in vitro susceptibility of bacteria to **Tebipenem**.

- Preparation of **Tebipenem** Stock Solution: A stock solution of **Tebipenem** is prepared by dissolving the dry powder in an appropriate solvent, such as deionized water, to a concentration of 1000 mg/L.[5]
- Preparation of Microdilution Plates: The stock solution is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations (e.g., 0.004 to 4 mg/L).
   These dilutions are dispensed into 96-well microtiter plates.[5]



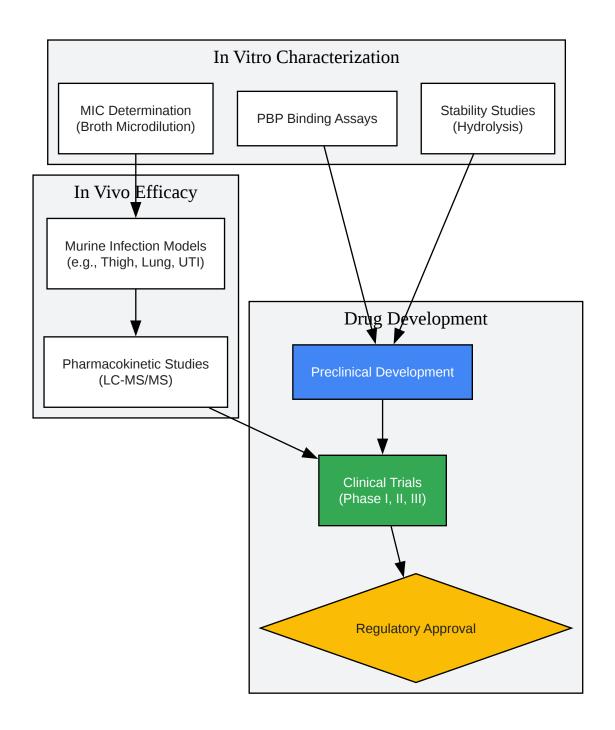
- Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium (e.g., 5% horse blood agar) and incubated. A 0.5 McFarland standard suspension is prepared in sterile saline, which is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10<sup>5</sup> CFU/mL in the wells.[5]
- Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 18-24 hours.[5]
- MIC Determination: The MIC is defined as the lowest concentration of **Tebipenem** that completely inhibits visible bacterial growth.[5]
- Quality Control: Standard quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853) are included in each assay to ensure accuracy.

### **Neutropenic Murine Thigh Infection Model**

This in vivo model is used to evaluate the efficacy of **Tebipenem**.

- Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg four days prior to infection and 100 mg/kg one day prior).
- Infection: A bacterial suspension of a known concentration is injected intramuscularly into the thigh of the mice.
- Treatment: At a specified time post-infection (e.g., 2 hours), treatment with **Tebipenem** Pivoxil (administered orally) or a control is initiated.[16]
- Assessment of Efficacy: At various time points, mice are euthanized, and the infected thigh
  muscle is aseptically removed and homogenized. Serial dilutions of the homogenate are
  plated on agar to determine the number of colony-forming units (CFU) per gram of tissue.
  The reduction in bacterial load compared to control groups indicates the efficacy of the
  treatment.





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A generalized workflow for the preclinical and clinical development of **Tebipenem**.

### Quantification of Tebipenem in Plasma by LC-MS/MS

This method is used for pharmacokinetic analysis.



- Sample Preparation: Plasma samples are subjected to protein precipitation using acetonitrile. A stabilizing agent, such as 3-morpholinopropanesulfonic acid (MOPS), may be added to prevent degradation of **Tebipenem**.[6]
- Chromatographic Separation: The supernatant is injected into an ultra-high-performance liquid chromatography (UPLC) system equipped with a suitable column (e.g., ACQUITY UPLC BEH C18). A gradient elution with a mobile phase consisting of an aqueous component and an organic solvent (e.g., acetonitrile) is used for separation.[6]
- Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer (MS/MS) for detection and quantification of **Tebipenem**. The analysis is typically performed in the positive ion mode using multiple reaction monitoring (MRM).[6]
- Quantification: A calibration curve is generated using standards of known concentrations to quantify **Tebipenem** in the plasma samples. The lower limit of quantification (LLOQ) is typically around 0.1 µg/mL.[6]

### Conclusion

**Tebipenem**, delivered as its oral prodrug **Tebipenem** Pivoxil, represents a significant advancement in the carbapenem class of antibiotics. Its broad spectrum of activity, particularly against multidrug-resistant Gram-negative pathogens, combined with the convenience of oral administration, makes it a promising therapeutic option for a variety of infections. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, mechanism of action, and pharmacokinetic/pharmacodynamic profile, offering valuable information for researchers and drug development professionals. Further research into its clinical applications and the evolving landscape of antimicrobial resistance will continue to define the role of **Tebipenem** in modern medicine.

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